2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-Hexadecaoxanonatetracontan-49-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-Hexadecaoxanonatetracontan-49-ol (HONAT) is a synthetic compound that has been studied for its potential applications in scientific research. HONAT is a polyol, meaning it is an alcohol with multiple hydroxyl groups. It is a colorless, odorless, and water-soluble compound that has been shown to have a wide range of biological activities. HONAT is a relatively new compound and is still being studied for its potential applications in scientific research.

Scientific Research Applications

Drug Delivery Systems

m-PEG16-alcohol: is extensively used in the development of drug delivery systems due to its ability to improve the solubility, stability, and pharmacokinetic properties of drugs . Its structure allows for the creation of liposomes, micelles, and nanoparticles, which can encapsulate therapeutic agents and ensure their targeted and controlled release.

Surface Modification of Medical Devices

The compound’s hydrophilic nature makes it an excellent choice for surface modification of medical devices . By attaching m-PEG16-alcohol to the surface of devices, it can reduce protein adsorption and cell adhesion, which minimizes the immune response and increases the biocompatibility of the devices.

Tissue Engineering

In tissue engineering, m-PEG16-alcohol can be used to modify the surfaces of scaffolds to enhance cell attachment and growth . This application is crucial for developing tissues that can integrate with the human body without causing adverse reactions.

Protein and Peptide Stabilization

m-PEG16-alcohol acts as a stabilizer for proteins and peptides . It prevents aggregation and denaturation, which is essential for maintaining the biological activity of these molecules during storage and use in various biomedical applications.

Gene Therapy

The compound is also finding applications in gene therapy. It can be used to form complexes with nucleic acids, protecting them from degradation and assisting in their delivery to target cells .

Hydrogel Formation

Due to its hydroxyl group, m-PEG16-alcohol can participate in the formation of hydrogels . These hydrogels can be used for drug delivery, wound healing, and as matrices for cell culture, providing a three-dimensional environment that mimics the natural extracellular matrix.

Mechanism of Action

Target of Action

m-PEG16-alcohol is primarily used as a PROTAC linker . PROTACs, or Proteolysis-Targeting Chimeras, are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of that protein .

Mode of Action

The mode of action of m-PEG16-alcohol involves the formation of a ternary complex with the target protein and an E3 ubiquitin ligase . This complex formation leads to the ubiquitination of the target protein, marking it for degradation by the proteasome . The hydroxyl group in m-PEG16-alcohol enables further derivatization or replacement with other reactive functional groups .

Biochemical Pathways

The key biochemical pathway involved in the action of m-PEG16-alcohol is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By exploiting this system, m-PEG16-alcohol can selectively degrade target proteins .

Pharmacokinetics

The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The primary result of the action of m-PEG16-alcohol is the selective degradation of target proteins . This can lead to a variety of cellular effects, depending on the specific function of the degraded protein.

properties

IUPAC Name |

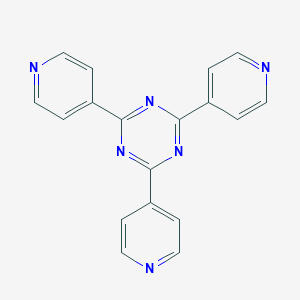

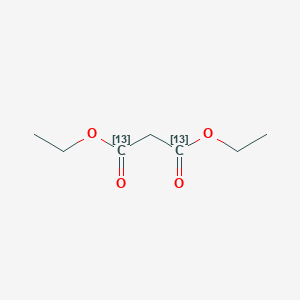

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H68O17/c1-35-4-5-37-8-9-39-12-13-41-16-17-43-20-21-45-24-25-47-28-29-49-32-33-50-31-30-48-27-26-46-23-22-44-19-18-42-15-14-40-11-10-38-7-6-36-3-2-34/h34H,2-33H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMNLVYXCNRUMTN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H68O17 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40561600 |

Source

|

| Record name | 2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-Hexadecaoxanonatetracontan-49-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40561600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

736.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

133604-58-7 |

Source

|

| Record name | 2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-Hexadecaoxanonatetracontan-49-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40561600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,2S,3S,5S)-5-Amino-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]-cyclopentanol](/img/structure/B32547.png)

![4-[[4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino]benzoic acid](/img/structure/B32564.png)

![4-{[3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl]oxy}benzoic acid](/img/structure/B32566.png)

![7-(4-Methoxyphenyl)-7,8-dihydro-8-oxo-1,2,4-triazolo[4,3-a]pyrazine-3-propanoic Acid](/img/structure/B32567.png)

![4-[[4-(2-Benzamido-4-methyl-1,3-thiazol-5-yl)-1,3-thiazol-2-yl]amino]benzoic acid](/img/structure/B32569.png)